molecular formula C20H25NO3 B1630779 2-(Boc-amino)-3,3-diphenyl-1-propanol

2-(Boc-amino)-3,3-diphenyl-1-propanol

Cat. No.: B1630779
M. Wt: 327.4 g/mol
InChI Key: OGVCRJDQGBIHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Boc-amino)-3,3-diphenyl-1-propanol is a chiral chemical building block of significant interest in modern drug discovery and medicinal chemistry research. This compound features a benzhydryl group (two phenyl rings attached to a single carbon) and a Boc-protected amino group on a propanol backbone, creating a versatile scaffold for the synthesis of more complex molecules. The (S)-enantiomer (CAS 155836-47-8) is available with high purity (97%) for research applications . The primary research value of this compound lies in its role as a key intermediate in the design and development of novel bioactive molecules. Its structure is particularly valuable for creating molecular hybrids, a strategy that conjugates peptides or amino acids with small molecule heterocycles to improve drug-like properties and overcome limitations associated with individual components . The 3,3-diphenyl motif is a privileged structure in medicinal chemistry, often associated with high affinity for biological targets. Researchers can leverage the orthogonal reactivity of the Boc-protected amine and the primary alcohol to efficiently introduce structural diversity and fine-tune the properties of potential drug candidates . This compound is specifically designed for use in research laboratories. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

InChI

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)

InChI Key

OGVCRJDQGBIHAG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2

sequence

X

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Boc Amino 3,3 Diphenyl 1 Propanol

Enantioselective Synthetic Routes

The primary challenge in synthesizing 2-(Boc-amino)-3,3-diphenyl-1-propanol lies in the enantioselective construction of the C-2 stereocenter. This is typically achieved by the stereoselective reduction of a prochiral precursor, such as an α-amino ketone or α-amino aldehyde.

Asymmetric Catalytic Hydrogenation and Reduction Strategies

Asymmetric catalytic hydrogenation represents a highly efficient method for the enantioselective synthesis of chiral alcohols. This approach involves the reduction of the corresponding prochiral ketone, N-Boc-1-amino-3,3-diphenyl-2-propanone, using a chiral catalyst. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are commonly employed.

A key precursor for obtaining the target alcohol is the corresponding chiral N-protected α-amino aldehyde. A robust method for the synthesis of N-protected α-amino aldehydes from readily available N-protected amino acids involves activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H). This one-pot reaction has been shown to produce Boc-protected amino aldehydes in excellent yields and with complete preservation of stereointegrity. researchgate.net For instance, the conversion of N-Boc-3,3-diphenyl-L-alanine to (S)-2-(Boc-amino)-3,3-diphenylpropanal can be achieved with high efficiency.

Once the chiral aldehyde is obtained, its reduction to the primary alcohol, this compound, can be accomplished using various reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄). The reduction of N-Boc protected amino acids to the corresponding amino alcohols can also be achieved in a two-step, one-pot procedure by forming a mixed anhydride (B1165640) with ethyl chloroformate, followed by reduction with sodium borohydride in an alcohol-water mixture. core.ac.uk

While direct asymmetric hydrogenation of the corresponding ketone is a viable strategy, the more common route involves the reduction of the commercially available chiral amino acid, N-Boc-3,3-diphenyl-L-alanine or its D-enantiomer.

Table 1: Asymmetric Reduction Approaches

Precursor Method Reducing Agent/Catalyst Product Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) Yield
N-Boc-3,3-diphenyl-L-alanine Activation with CDI, then reduction DIBAL-H (S)-2-(Boc-amino)-3,3-diphenylpropanal >99% e.e. (for aldehyde) High
(S)-2-(Boc-amino)-3,3-diphenylpropanal Reduction NaBH₄ (S)-2-(Boc-amino)-3,3-diphenyl-1-propanol High High

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. nih.gov After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to control the stereoselective introduction of the amine or alcohol functionality.

One of the most effective chiral auxiliaries for the synthesis of chiral amines is Ellman's tert-butanesulfinamide. osi.lv This auxiliary can be condensed with a ketone to form an N-tert-butanesulfinyl ketimine. Subsequent diastereoselective reduction of the ketimine and removal of the auxiliary yields the chiral amine. While specific examples for 3,3-diphenylpropanone are not detailed in the provided results, this methodology is broadly applicable.

Another widely used class of chiral auxiliaries is the oxazolidinones, popularized by Evans. These are particularly effective in directing stereoselective alkylation and aldol (B89426) reactions. While not a direct route to the target amino alcohol, they are instrumental in creating vicinal amino alcohol functionalities with high diastereoselectivity. rsc.org A general strategy involves the acylation of a chiral oxazolidinone, followed by a diastereoselective reaction at the α-position, and subsequent cleavage of the auxiliary.

Enzymatic and Biocatalytic Syntheses for Chiral Access

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, such as oxidoreductases, can catalyze the reduction of ketones and aldehydes with high enantioselectivity under mild conditions.

The enzymatic reduction of aldehydes to their corresponding alcohols is a well-established transformation. Whole-cell biocatalysts, such as E. coli strains, have been shown to selectively reduce various aldehydes without affecting other functional groups. nih.gov This high chemoselectivity makes enzymatic reduction a valuable tool, especially for complex molecules.

Furthermore, imine reductases (IREDs) have been employed for the asymmetric synthesis of chiral amines from prochiral ketones. A one-pot, two-step enzymatic process has been developed combining a lyase-catalyzed hydroxymethylation of an aldehyde followed by an asymmetric reductive amination catalyzed by an IRED to produce N-substituted 1,2-amino alcohols with excellent enantiomeric excess. nih.gov Although a direct application to this compound is not explicitly documented, the principle of using enzymes for the stereoselective synthesis of amino alcohols is well-established. nih.gov

Diastereoselective Synthetic Pathways

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of one diastereomer over the other. In the context of this compound, if a chiral center is already present in the precursor, the reduction of a carbonyl group must be controlled to achieve the desired diastereomer.

For example, the diastereoselective reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester has been achieved using different boron- and aluminum-based reducing agents, leading to either the syn or anti alcohol with high selectivity. nih.gov This demonstrates that the choice of reducing agent can effectively control the diastereochemical outcome of a reduction.

The synthesis of vicinal amino alcohols from amino acids is a common strategy where diastereoselectivity is a key consideration. rsc.org Various methods have been developed to control the relative stereochemistry of the amino and hydroxyl groups.

Analysis of Stereochemical Control and Yields Across Different Methodologies

The efficiency of a synthetic route is determined by both the chemical yield and the degree of stereochemical control. For the synthesis of enantiomerically pure this compound, high enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is paramount.

Asymmetric catalytic hydrogenation often provides very high enantioselectivities (>95% e.e.) and high yields. The choice of the chiral ligand is critical for achieving high stereocontrol.

Chiral auxiliary-based methods also generally afford high diastereoselectivities. The stereochemical outcome is dictated by the chirality of the auxiliary, and the auxiliary can often be recovered and reused, which is an economic advantage.

Enzymatic methods are renowned for their exceptional stereoselectivity, often yielding products with >99% e.e. under mild reaction conditions. nih.gov However, yields can sometimes be moderate, and optimization of reaction parameters such as pH, temperature, and substrate concentration is often necessary.

The reduction of N-protected amino acids to aldehydes and then to alcohols generally proceeds with high fidelity, preserving the stereochemical integrity of the starting material. Yields for these transformations are typically high. researchgate.netcore.ac.uk

Table 2: Comparison of Synthetic Methodologies

Methodology Key Features Typical Stereoselectivity Typical Yields
Asymmetric Catalytic Hydrogenation High efficiency, atom economy >95% e.e. High
Chiral Auxiliary-Based Synthesis Broad applicability, predictable stereochemistry High d.e. Good to High
Enzymatic/Biocatalytic Synthesis High enantioselectivity, mild conditions >99% e.e. Moderate to High

Chemical Reactivity and Derivatization Strategies of 2 Boc Amino 3,3 Diphenyl 1 Propanol

Functional Group Transformations at the Primary Alcohol

The primary alcohol moiety (-CH₂OH) is a versatile site for introducing molecular diversity. Its reactions predominantly involve acylation, alkylation, oxidation, or its conversion into a suitable leaving group for nucleophilic substitution.

Esterification and Etherification for Scaffold Diversification

The hydroxyl group of 2-(Boc-amino)-3,3-diphenyl-1-propanol can be readily converted into esters and ethers to modify the compound's properties.

Esterification is commonly achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. A widely used method is the Steglich esterification, which employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is mild and generally preserves the stereochemical integrity of the chiral center. Alternatively, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) provides a straightforward route to the corresponding ester.

Etherification , such as in the Williamson ether synthesis, typically requires deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic alkoxide, which is then treated with an alkyl halide. This process allows for the introduction of a wide range of alkyl and aryl groups.

These modifications are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.

Reaction TypeReagentsTypical ConditionsProduct
Esterification R-COOH, DCC, DMAPCH₂Cl₂, Room Temp2-(Boc-amino)-3,3-diphenylpropyl ester
Esterification R-COCl, Et₃NCH₂Cl₂, 0 °C to Room Temp2-(Boc-amino)-3,3-diphenylpropyl ester
Etherification 1. NaH 2. R-X (X=Br, I)THF, 0 °C to Room Temp1-alkoxy-2-(Boc-amino)-3,3-diphenylpropane

Selective Oxidation Reactions and Product Formation

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid under controlled conditions, without affecting the Boc-protecting group or the diphenyl moiety.

Oxidation to the Aldehyde: Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include Swern oxidation (oxalyl chloride, DMSO, Et₃N), Dess-Martin periodinane (DMP) in dichloromethane (B109758) (CH₂Cl₂), or Parikh-Doering oxidation (SO₃·pyridine complex, DMSO, Et₃N). The resulting aldehyde, 2-(Boc-amino)-3,3-diphenylpropanal, is a key intermediate for reactions such as reductive amination and Wittig olefination.

Oxidation to the Carboxylic Acid: Stronger oxidizing agents can convert the primary alcohol directly to the corresponding carboxylic acid, 2-(Boc-amino)-3,3-diphenylpropanoic acid. Reagents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or TEMPO-catalyzed oxidation with sodium hypochlorite (B82951) are effective for this purpose. The resulting amino acid is a valuable building block for peptide synthesis.

Target ProductReagentsTypical Conditions
Aldehyde Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temp
Aldehyde (COCl)₂, DMSO, then Et₃NCH₂Cl₂, -78 °C to Room Temp
Carboxylic Acid TEMPO, NaOClCH₂Cl₂/H₂O, 0 °C to Room Temp
Carboxylic Acid CrO₃, H₂SO₄, Acetone0 °C to Room Temp

Nucleophilic Substitution Reactions at the Hydroxyl Moiety and Stereochemical Consequences

Direct nucleophilic substitution of the hydroxyl group is difficult due to its poor leaving group nature (OH⁻). Therefore, a two-step strategy is typically employed: activation of the alcohol followed by substitution.

First, the hydroxyl group is converted into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or a halide (-Br, -I). This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine, or with reagents like triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) for bromination.

Once activated, the resulting compound readily undergoes Sₙ2 reaction with a wide range of nucleophiles (e.g., azides, cyanides, thiols). Since the substitution occurs at a primary carbon that is adjacent to the chiral center, the reaction does not affect the existing stereocenter at C-2. Therefore, the stereochemical configuration of the molecule is retained.

A powerful one-pot alternative for achieving this transformation is the Mitsunobu reaction. google.com This reaction uses a phosphine (B1218219) (e.g., PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol in situ, allowing for substitution by a nucleophile. While the Mitsunobu reaction is famous for proceeding with a clean inversion of configuration at secondary chiral alcohols, this inversion does not apply to the primary alcohol of this compound, as the reaction center is achiral.

Modifications and Transformations of the Boc-Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including those used to modify the alcohol. However, it can be selectively removed to liberate the free amine, which can then be further functionalized.

Deprotection Protocols for Accessing the Free Amine

The removal of the Boc group is a standard transformation in organic synthesis, typically achieved under acidic conditions. nih.gov The mechanism involves protonation of the carbamate (B1207046) carbonyl, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine as an ammonium (B1175870) salt.

The most common method involves treating the substrate with strong acids like neat trifluoroacetic acid (TFA) or a solution of TFA in a chlorinated solvent like dichloromethane (CH₂Cl₂). nih.gov Another prevalent method is the use of hydrogen chloride (HCl), often as a solution in an organic solvent such as 1,4-dioxane (B91453) or ethyl acetate. reddit.com These methods are generally high-yielding and clean. For substrates sensitive to strong acids, milder or alternative conditions can be employed. semanticscholar.org

Reagent(s)SolventTypical ConditionsProduct Form
Trifluoroacetic Acid (TFA)Dichloromethane (CH₂Cl₂)Room Temp, 1-3 hAmmonium trifluoroacetate (B77799) salt
Hydrogen Chloride (HCl)1,4-DioxaneRoom Temp, 1-4 hAmmonium chloride salt
Phosphoric Acid (aq.)Tetrahydrofuran (THF)Room Temp to 50 °CAmmonium phosphate (B84403) salt
Methanesulfonic Acidtert-Butyl Acetate/CH₂Cl₂Room TempAmmonium mesylate salt

Following deprotection, a basic workup (e.g., with aqueous NaHCO₃ or NaOH) is performed to neutralize the ammonium salt and isolate the free amine, 2-amino-3,3-diphenyl-1-propanol.

Further Amine Functionalization (e.g., Amidation, Alkylation)

Once deprotected, the resulting primary amine is a nucleophile that can participate in a variety of bond-forming reactions.

Amidation: The free amine can be acylated by reacting it with carboxylic acids to form amides. This is a fundamental reaction in peptide synthesis. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to facilitate the reaction. Alternatively, the amine can react directly with acyl chlorides or anhydrides.

Alkylation: The amine can be N-alkylated to form secondary or tertiary amines. A common and controlled method is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STABH) or sodium cyanoborohydride (NaBH₃CN). Direct alkylation with alkyl halides can also be performed, though it can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. Catalytic N-alkylation using alcohols as alkylating agents via a hydrogen-borrowing mechanism represents a more atom-economical and greener alternative. nih.govnih.govresearchgate.net

Reaction TypeReagentsProduct
Amidation R-COOH, EDC, HOBtN-(2-hydroxy-1-(diphenylmethyl)ethyl)amide
Reductive Amination R¹R²C=O, NaBH(OAc)₃N-alkyl-2-amino-3,3-diphenyl-1-propanol
Direct Alkylation R-X, Base (e.g., K₂CO₃)N-alkyl-2-amino-3,3-diphenyl-1-propanol

Reactivity of the Diphenyl Moiety

The diphenyl moiety in this compound consists of two phenyl rings attached to the same carbon atom (C3). The reactivity of these aromatic rings is primarily governed by the principles of electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. However, the specific structural arrangement of this compound imposes significant constraints on such reactions.

The two phenyl groups are electronically similar to benzene (B151609) and would typically undergo standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. In these reactions, the aromatic π-system acts as a nucleophile, attacking a strong electrophile. The formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is the rate-determining step.

However, the most critical factor influencing the reactivity of the diphenyl moiety in this specific molecule is severe steric hindrance. The C3 carbon is quaternary, bonded to two large phenyl groups, the chiral backbone, and another carbon. This creates a highly congested environment around the ortho positions of both phenyl rings. Furthermore, the bulky Boc-amino and hydroxyl groups on the adjacent carbons (C2 and C1) contribute to the steric shielding of the phenyl rings.

Consequently, electrophilic attack is significantly impeded. Any potential substitution would likely be slow and require harsh reaction conditions. Moreover, a mixture of products would be expected, including mono- and di-substituted isomers at the ortho, meta, and para positions of both rings, making regioselective functionalization exceptionally challenging. While no specific studies detailing the functionalization of the diphenyl moiety on this exact compound are prominent in the literature, the expected outcomes can be predicted based on established principles of steric effects in EAS reactions.

Table 1: Predicted Feasibility of Electrophilic Aromatic Substitution on the Diphenyl Moiety

Reaction TypeReagentsPotential Product(s)Predicted Feasibility & Remarks
Nitration HNO₃, H₂SO₄Nitro-substituted diphenyl moietyLow. Requires forcing conditions. Likely to yield a complex mixture of ortho, meta, and para isomers, along with potential side reactions.
Halogenation Br₂, FeBr₃Bromo-substituted diphenyl moietyLow to Moderate. Steric hindrance would strongly disfavor ortho substitution. Para-substitution might be achievable but could be sluggish.
Sulfonation Fuming H₂SO₄Sulfonic acid-substituted moietyLow. The reaction is reversible, but the steric bulk would make even the initial sulfonation difficult.
Friedel-Crafts Alkylation R-Cl, AlCl₃Alkyl-substituted diphenyl moietyVery Low. Highly susceptible to steric hindrance. Carbocation rearrangement and polyalkylation would further complicate the reaction.
Friedel-Crafts Acylation RCOCl, AlCl₃Acyl-substituted diphenyl moietyVery Low. The bulky acyl electrophile would be strongly repelled by the sterically crowded phenyl rings.

Stereoselective Reactions and Chiral Transformations Utilizing the Compound

While the direct functionalization of the diphenyl moiety is challenging, the primary value of this compound in organic synthesis lies in its application as a precursor to chiral auxiliaries for stereoselective transformations. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.

The 1,2-amino alcohol functionality in this compound is an ideal starting point for the synthesis of chiral oxazolidinones. The preparation typically involves the cyclization of the amino alcohol with a carbonylating agent, such as phosgene (B1210022), a chloroformate, or diethyl carbonate. For this specific compound, the reaction would proceed by deprotection of the Boc group, followed by cyclization to yield a 4-(diphenylmethyl)-substituted oxazolidinone.

This resulting oxazolidinone can then be N-acylated and used as a chiral auxiliary in a variety of powerful C-C bond-forming reactions, most notably in asymmetric aldol (B89426) reactions, as popularized by David A. Evans. In a typical Evans aldol reaction, the N-acyl oxazolidinone is converted into a boron or titanium enolate. The chiral oxazolidinone ring, with its bulky 4-substituent (in this case, the diphenylmethyl group), effectively shields one face of the enolate. This forces the aldehyde to approach from the less hindered face, leading to the highly diastereoselective formation of one specific aldol adduct.

The large diphenylmethyl group at the C4 position of the oxazolidinone derived from the title compound would be expected to provide a very high degree of stereocontrol due to its significant steric demand. After the reaction, the chiral auxiliary can be non-destructively cleaved and recovered for reuse.

Although specific research data for an oxazolidinone derived from this compound is not widely published, the performance of similar, well-documented auxiliaries in aldol reactions illustrates the potential of this strategy.

Table 2: Representative Diastereoselectivity in Asymmetric Aldol Reactions Using Phenyl-Substituted Oxazolidinone Auxiliaries (Analogous Systems)

AldehydeN-Acyl GroupAuxiliary TypeDiastereomeric Ratio (syn:anti)Yield (%)Reference
IsobutyraldehydePropionyl(4S)-4-benzyl-2-oxazolidinone>99:195Evans, et al.
BenzaldehydePropionyl(4S)-4-benzyl-2-oxazolidinone98:280Evans, et al.
PropionaldehydeAcetyl(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone95:585Gage & Evans
IsovaleraldehydePropionyl(4S)-4-isopropyl-2-oxazolidinone>99:185Evans, et al.

This table presents data for well-known Evans auxiliaries to demonstrate the principle of oxazolidinone-mediated asymmetric aldol reactions. The data is illustrative of the high stereocontrol achievable and is not specific to the derivative of this compound.

Applications in Asymmetric Catalysis and Chiral Synthesis

Design and Synthesis of Chiral Ligands Derived from 2-(Boc-amino)-3,3-diphenyl-1-propanol

The structural motif of this compound, with its vicinal amino and hydroxyl functionalities, provides a versatile platform for the synthesis of various ligand architectures. The bulky diphenylmethyl group at the C3 position is a key feature, creating a chiral pocket that can effectively shield one face of a coordinated metal center, thereby directing the approach of a substrate and controlling the stereochemistry of the product.

Chiral phosphines are among the most important and widely used ligands in asymmetric catalysis. nih.govnih.govtcichemicals.com The synthesis of phosphine (B1218219) ligands from this compound typically involves the conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with a phosphide (B1233454) reagent. Alternatively, the amine functionality can be phosphinated. These approaches lead to valuable aminophosphine (B1255530) and phosphine-phosphine oxide ligands.

A common strategy involves the initial protection of the amine with the Boc group, which can be later removed or modified. The hydroxyl group can be tosylated or mesylated to facilitate substitution by a diphenylphosphide anion (Ph₂P⁻), yielding a chiral aminophosphine. The modularity of this synthesis allows for the introduction of various phosphine groups with different electronic and steric properties, enabling the fine-tuning of the ligand for specific catalytic applications. umk.pl

Chiral oxazolines are a privileged class of ligands in asymmetric catalysis, known for their robustness and the high levels of stereocontrol they impart. acs.orgrsc.orgnih.gov The synthesis of oxazoline-containing ligands from this compound is a well-established and efficient process. acs.orgdiva-portal.org The most common method involves the condensation of the amino alcohol with a nitrile under acidic conditions or mediated by a Lewis acid, such as zinc chloride. nih.gov This reaction directly incorporates the chiral backbone of the amino alcohol into the oxazoline (B21484) ring.

A particularly successful class of ligands derived from this strategy are phosphine-oxazolines (PHOX ligands). wikipedia.orgorgsyn.org In a typical synthesis, a 2-bromobenzonitrile (B47965) can be first reacted with a phosphine source, followed by cyclization with the chiral amino alcohol, 2-amino-3,3-diphenyl-1-propanol (after deprotection of the Boc group), to yield the desired P,N-ligand. nih.gov The modular nature of this synthesis allows for variations in both the phosphine moiety and the substituents on the oxazoline ring, providing a library of ligands for catalyst screening. diva-portal.org

The inherent N,O-functionality of this compound makes it an ideal precursor for the synthesis of chiral N,O-ligands. These ligands chelate to a metal center through the nitrogen and oxygen atoms, forming a stable five-membered ring that positions the chiral diphenylmethyl group to effectively influence the coordination sphere of the metal.

The synthesis of simple N,O-ligands can be as straightforward as the deprotection of the Boc group to reveal the primary amine, which can then coordinate to a metal center along with the hydroxyl group. More complex multidentate systems can be constructed by further functionalization of the amine or hydroxyl groups. For instance, the amine can be acylated with a pyridine-2-carboxylic acid derivative to create a tridentate N,N,O-ligand. The versatility of the starting material allows for the creation of a wide range of ligand structures tailored for specific catalytic applications.

Role of this compound Derivatives in Enantioselective Catalytic Reactions

Ligands derived from this compound have demonstrated remarkable efficacy in a variety of enantioselective catalytic reactions, showcasing the successful transfer of chirality from the ligand to the product.

Asymmetric hydrogenation is a fundamental and widely used transformation for the synthesis of chiral compounds. mdpi.comliv.ac.ukresearchgate.net Chiral phosphine ligands derived from amino alcohols are particularly effective in rhodium- and ruthenium-catalyzed hydrogenations of prochiral olefins and ketones. nih.govnih.gov While specific data for ligands directly derived from this compound in this application are not extensively documented in readily available literature, the structural similarity to other successful amino alcohol-based ligands suggests their high potential. For instance, P-chiral phosphine ligands have shown excellent enantioselectivity in the hydrogenation of various substrates. researchgate.net

In asymmetric transfer hydrogenation, chiral β-amino alcohols themselves can act as effective ligands for ruthenium catalysts. mdpi.com The rigidity and steric bulk of the diphenylmethyl group in 2-amino-3,3-diphenyl-1-propanol would be expected to provide high levels of stereocontrol in such reactions.

Table 1: Representative Performance of Amino Alcohol-Derived Ligands in Asymmetric Hydrogenation

Catalyst/Ligand Substrate Product Yield (%) ee (%) Reference
[RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol N-(diphenylphosphinyl)acetophenone imine N-(diphenylphosphinyl)-1-phenylethylamine 95 82 mdpi.com
Rh-TsDPEN Acetophenone 1-Phenylethanol >99 97 liv.ac.uk
Ir-PHOX trans-α-methylstilbene (R)-1,2-diphenylpropane - 90 researchgate.net

The formation of carbon-carbon bonds in an enantioselective manner is a central challenge in organic synthesis. Ligands derived from this compound have been employed in several key C-C bond-forming reactions.

Aldol (B89426) Reaction: The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are important building blocks for natural products and pharmaceuticals. nih.gov While direct applications of ligands from this compound are not prominently reported, related chiral amino alcohol-derived ligands have been successfully used. For example, chiral N,O-ligands can be used to form metal enolates that react with aldehydes with high stereocontrol.

Michael Addition: The asymmetric Michael addition is a versatile method for the formation of C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated compound. beilstein-journals.orgnih.gov Copper-phosphine complexes are often used to catalyze these reactions. beilstein-journals.org Chiral phosphine ligands derived from this compound, with their defined chiral environment, are promising candidates for inducing high enantioselectivity in such transformations.

Mannich Reaction: The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for various nitrogen-containing molecules. acs.orgacs.org Palladium-catalyzed enantioselective Mannich-type reactions have been developed using chiral P,N-ligands. For instance, phosphinooxazoline (PHOX) ligands have been successfully employed in the palladium-catalyzed decarboxylative allylic alkylation of Mannich-type substrates to generate α-quaternary aminomethyl ketones with high enantioselectivity. acs.orgnih.gov

Table 2: Performance of Diphenylalaninol-Derived and Related Ligands in Enantioselective C-C Bond Forming Reactions

Reaction Type Catalyst/Ligand Substrate 1 Substrate 2 Product Yield (%) ee (%) Reference
Allylic Alkylation Pd / (S)-tBu-PHOX Allyl enol carbonate - α-Quaternary ketone 94 86 nih.gov
Conjugate Addition Cu / Phosphoramidite Cyclic dienone Et₂Zn 1,6-Adduct 66 89 beilstein-journals.org
Mannich-type Pd / (R)-BINAP Enol silyl (B83357) ether Imine β-Amino ester 98 90 acs.org

Utility as a Chiral Building Block in Target-Oriented Synthesis

Beyond its role as a catalyst precursor, this compound is a valuable chiral building block in its own right. Its pre-defined stereochemistry and orthogonal protecting groups (Boc on the amine and a free hydroxyl) allow for its direct incorporation into the carbon skeleton of complex target molecules.

In target-oriented synthesis, establishing the first stereocenter can be a critical challenge. Using a chiral fragment like (S)- or (R)-2-(Boc-amino)-3,3-diphenyl-1-propanol as a starting material provides a reliable method for introducing a specific stereochemistry early in a synthetic sequence. The remainder of the molecule is then constructed around this chiral core. For example, it has been used as a key starting fragment in the synthesis of certain pharmaceutical intermediates where a β-amino alcohol moiety with a specific absolute configuration is required. The Boc-protected amine and the primary alcohol serve as convenient handles for subsequent chemical modifications, such as peptide couplings or etherifications, to elongate the molecular chain.

The structure of this compound is ideally suited for conversion into other useful chiral scaffolds. One of the most common transformations is its cyclization to form a chiral 4,4-diphenyl-1,3-oxazolidin-2-one. This is typically achieved by deprotecting the Boc group and treating the resulting amino alcohol with phosgene (B1210022) or a phosgene equivalent.

This oxazolidinone is a highly effective chiral auxiliary. It can be N-acylated, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective enolate reactions, such as alkylations, aldol additions, and acylations. The bulky diphenyl group at the C4 position effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. After the desired transformation, the auxiliary can be cleanly cleaved under hydrolytic conditions, yielding a chiral carboxylic acid, aldehyde, or alcohol, and recovering the chiral oxazolidinone. This methodology provides a robust and predictable way to synthesize a wide array of chiral compounds.

Table 2: Transformations of this compound into Other Chiral Scaffolds

Starting MaterialReagentsResulting Chiral ScaffoldTypical Application
(S)-2-(Boc-amino)-3,3-diphenyl-1-propanol1. TFA (Boc removal) 2. Phosgene(S)-4,4-Diphenyl-1,3-oxazolidin-2-oneChiral Auxiliary for Asymmetric Alkylations
(S)-2-Amino-3,3-diphenyl-1-propanol1. BH₃·THF(S)-CBS Catalyst PrecursorAsymmetric Ketone Reduction
(S)-2-Amino-3,3-diphenyl-1-propanol1. PPh₂Cl, Et₃NChiral Phosphine-Aminoalcohol LigandAsymmetric Metal Catalysis

Mechanistic Investigations of Asymmetric Processes Catalyzed by Derivatives of this compound

Understanding the mechanism by which catalysts derived from this compound induce asymmetry is crucial for optimizing existing reactions and designing new ones. The CBS reduction has been the subject of extensive mechanistic studies, including computational modeling.

In the asymmetric reduction of ketones by an oxazaborolidine catalyst derived from this amino alcohol, the reaction proceeds through a six-membered, chair-like transition state. The ketone first coordinates to the Lewis acidic boron atom of the catalyst. This coordination is sterically directed, with the larger substituent of the ketone oriented away from the bulky diphenyl group of the catalyst to minimize steric repulsion. The borane (B79455) reductant (e.g., BH₃·THF) then coordinates to the nitrogen atom of the oxazaborolidine. This brings the hydride source into proximity with the ketone's carbonyl carbon. The transfer of the hydride to the carbonyl occurs via this highly organized transition state, with the hydride being delivered to the less hindered face of the ketone, thus establishing the stereochemistry of the resulting alcohol product. The rigidity and steric bulk provided by the diphenylmethyl group are paramount in enforcing this highly ordered and predictable transition state geometry.

Stereochemical Analysis and Conformational Studies of 2 Boc Amino 3,3 Diphenyl 1 Propanol

Determination of Absolute and Relative Stereochemistry

The stereochemistry of 2-(Boc-amino)-3,3-diphenyl-1-propanol is centered around the C2 carbon, which is a stereogenic center. The absolute configuration at this center is typically designated as either (R) or (S). The determination of this absolute stereochemistry is fundamental and is most commonly achieved through its synthesis from a precursor of known chirality. For instance, the enantiomerically pure forms of this compound are accessible through the reduction of the corresponding N-Boc-3,3-diphenylalanine enantiomers.

The relative stereochemistry between the amino and hydroxyl groups is fixed by the carbon backbone. The primary methods for confirming the absolute and relative stereochemistry include:

X-ray Crystallography: This technique provides unambiguous proof of the three-dimensional arrangement of atoms in a crystalline sample, thereby establishing the absolute configuration. For related molecules, such as piperidine-spiro-hydantoin derivatives, X-ray crystallography has been instrumental in elucidating the solid-state conformation. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical tool for separating enantiomers and determining the enantiomeric excess (ee) of a sample. By comparing the retention time of a sample to that of a known standard, the absolute configuration can be inferred.

Correlation to Known Compounds: The stereochemistry can be established by chemically correlating the compound to another molecule whose absolute configuration is already known.

Conformational Preferences and Rotational Isomerism

The conformational landscape of this compound is influenced by several factors, including steric hindrance from the bulky diphenyl and Boc groups, and intramolecular hydrogen bonding. The molecule can adopt various conformations due to rotation around its single bonds.

The tert-butoxycarbonyl (Boc) protecting group itself can exhibit rotational isomerism due to the rotation around the C-N bond of the carbamate (B1207046). researchgate.net This can lead to the presence of multiple conformers in solution, which may be observable by NMR spectroscopy at low temperatures. researchgate.net

The preferred conformation in solution is often one that minimizes steric strain while maximizing stabilizing interactions, such as intramolecular hydrogen bonds between the N-H of the Boc group and the oxygen of the hydroxyl group, or between the hydroxyl proton and the carbonyl oxygen of the Boc group. Computational modeling, in conjunction with spectroscopic techniques like Nuclear Overhauser Effect (NOE) NMR, can provide detailed insights into the predominant solution-state conformations. nih.gov For related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling revealed an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction. nih.gov

Chiroptical Properties and Spectroscopic Characterization for Stereochemical Assignment

The chiroptical properties of this compound are a direct consequence of its chirality and are used for its characterization and for determining its enantiomeric purity.

Specific Rotation ([α]D): This is a measure of the rotation of plane-polarized light by a chiral compound. The sign and magnitude of the specific rotation are characteristic of a particular enantiomer. For comparison, the related compound (S)-2-(Boc-amino)-3-phenyl-1-propanol has a reported specific rotation of [α]20/D −27° (c = 1 in chloroform). sigmaaldrich.comsigmaaldrich.com It is expected that the diphenyl analog would also exhibit a significant specific rotation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum provides information about the stereochemical environment of the chromophores within the molecule, such as the phenyl rings and the carbonyl group of the Boc protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including 1H, 13C, and 2D techniques like COSY, HSQC, and NOESY, is indispensable for structural elucidation. While standard NMR confirms the connectivity of the molecule, chiral derivatizing agents or chiral solvating agents can be used to distinguish between enantiomers in an NMR experiment. researchgate.net Furthermore, detailed NOE studies can help in determining the preferred conformation in solution. nih.gov

Table 1: Spectroscopic Data for Stereochemical Analysis (Hypothetical Data Based on Related Compounds)

Technique Parameter Expected Observation for a Single Enantiomer
Specific Rotation[α]DA non-zero value, with opposite signs for the (R) and (S) enantiomers.
Circular DichroismCD SpectrumCharacteristic Cotton effects corresponding to the electronic transitions of the aromatic and carbonyl chromophores.
1H NMRChemical ShiftDistinct signals for all protons, with potential for diastereotopic splitting of methylene (B1212753) protons adjacent to the stereocenter.
13C NMRChemical ShiftA unique signal for each carbon atom in the molecule.
Chiral HPLCRetention TimeA single peak for an enantiomerically pure sample on a chiral stationary phase.

Influence of Stereochemistry on Reactivity and Catalytic Performance

The primary application of chiral molecules like this compound is in asymmetric synthesis, often as a chiral auxiliary. wikipedia.org In this role, the compound is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The well-defined stereochemistry and the steric bulk of the diphenylmethyl group are crucial for inducing high levels of diastereoselectivity.

The stereochemistry at the C2 center dictates the facial selectivity of reactions occurring at a nearby prochiral center. For instance, if the alcohol functionality is converted to a leaving group or the amino group is part of a directing group, the bulky diphenylmethyl group will sterically block one face of the molecule, forcing an incoming reagent to attack from the less hindered face.

The performance of this compound as a chiral auxiliary or as a precursor to a chiral ligand or catalyst is directly dependent on its stereochemical integrity. sfu.caresearchgate.net High enantiomeric purity is essential to achieve high enantiomeric excess in the final product of the asymmetric synthesis. The specific (R) or (S) configuration will determine the absolute stereochemistry of the newly formed stereocenter in the product.

Emerging Research Directions and Future Prospects for 2 Boc Amino 3,3 Diphenyl 1 Propanol

Integration with Sustainable Chemistry Principles (e.g., Green Solvents, Atom Economy, Catalytic Efficiency)

The principles of sustainable or "green" chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For a molecule like 2-(Boc-amino)-3,3-diphenyl-1-propanol, its future applications are intrinsically linked to its synthesis and use within a sustainable framework.

Green Solvents: The synthesis of chiral amino alcohols is progressively moving away from traditional volatile organic compounds towards more environmentally benign solvent systems. Research in this area focuses on utilizing water, supercritical fluids (like CO2), or bio-based solvents. The development of synthetic routes to this compound in such green solvents would represent a significant step towards a more sustainable production process.

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a cornerstone of green chemistry. rsc.org Future synthetic strategies for this compound and its derivatives will likely focus on catalytic methods that maximize atom economy, such as asymmetric hydrogenation and transfer hydrogenation, which are known for their efficiency in producing chiral amino alcohols. rsc.org

Catalytic Efficiency: The development of highly efficient catalytic systems is crucial for sustainable synthesis. For chiral molecules like this compound, this involves the design of catalysts that can achieve high enantioselectivity and turnover numbers, thereby reducing the catalyst loading and minimizing waste.

Sustainable Chemistry PrincipleApplication to Chiral Amino Alcohol Synthesis
Green Solvents Utilization of water, supercritical CO2, and bio-solvents to reduce reliance on volatile organic compounds.
Atom Economy Development of addition and rearrangement reactions that incorporate a maximum number of reactant atoms into the final product. rsc.org
Catalytic Efficiency Design of catalysts with high turnover numbers and selectivity to minimize waste and energy consumption.

Exploration in Novel Catalytic Paradigms (e.g., Photoredox Catalysis, Organocatalysis)

The unique structural attributes of this compound make it a promising candidate for use in modern catalytic systems, either as a product of these reactions or as a chiral ligand or catalyst itself.

Photoredox Catalysis: This rapidly expanding field utilizes visible light to initiate single-electron transfer processes, enabling novel chemical transformations under mild conditions. While direct photoredox-catalyzed synthesis of this compound is not yet reported, related chiral amino alcohols have been synthesized using photoredox-mediated reactions. Future research could explore the functionalization of the diphenylmethyl moiety or the amino alcohol backbone of this compound using photoredox catalysis.

Organocatalysis: Chiral amino alcohols and their derivatives are frequently employed as organocatalysts for a variety of asymmetric transformations. The steric bulk and defined stereochemistry of this compound could be leveraged in the design of new organocatalysts for reactions such as aldol (B89426) additions, Michael reactions, and enantioselective reductions.

Development of Advanced Functional Materials Based on Chiral Scaffolds

Chiral molecules are increasingly being incorporated into advanced materials to impart specific optical, electronic, or recognition properties. The rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for such materials.

Chiral Polymers and Frameworks: Incorporation of this chiral amino alcohol into polymeric structures or metal-organic frameworks (MOFs) could lead to materials with applications in chiral separations, asymmetric catalysis, and sensing. The diphenylmethyl group would contribute to the formation of well-defined porous structures, while the amino alcohol functionality would provide sites for further modification or interaction with other molecules. Chiral amino alcohols are recognized as valuable components in the creation of functional materials. rsc.org

Material TypePotential Application
Chiral Polymers Stationary phases for chiral chromatography, stimuli-responsive materials.
Metal-Organic Frameworks (MOFs) Asymmetric catalysis, enantioselective separations, chiral sensing.
Liquid Crystals Chiral dopants to induce helical structures.

Synergistic Approaches with Biocatalysis and Flow Chemistry for Enhanced Synthesis

The convergence of biocatalysis and flow chemistry offers powerful tools for the efficient and sustainable synthesis of complex chiral molecules.

Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in catalyzing chemical reactions under mild conditions. Biocatalytic routes for the synthesis of chiral amino alcohols are attractive alternatives to traditional chemical methods. nih.govfrontiersin.org Engineered enzymes, such as amine dehydrogenases, have been successfully used to produce a variety of chiral amino alcohols with high enantiomeric excess. frontiersin.orgresearchgate.net Future research could focus on developing an enzymatic route to this compound or using it as a substrate for further enzymatic transformations.

Flow Chemistry: Continuous flow chemistry provides numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. vapourtec.com The synthesis of chiral amino alcohols has been successfully demonstrated in flow reactors, often integrating immobilized catalysts or enzymes. nih.govvapourtec.com A continuous flow process for the synthesis of this compound would be a significant advancement towards its large-scale and sustainable production. Combining biocatalysis and flow chemistry in a cascade system could offer a particularly efficient pathway. nih.gov

Potential for Expanded Applications in Specialized Organic Transformations

The structural motifs present in this compound suggest its utility as a chiral auxiliary or building block in a range of specialized organic transformations.

Asymmetric Synthesis: Chiral amino alcohols are widely used as chiral auxiliaries to control the stereochemical outcome of reactions. The bulky diphenylmethyl group of this compound could provide excellent stereodifferentiation in reactions such as alkylations, reductions, and cycloadditions.

Synthesis of Bioactive Molecules: The vicinal amino alcohol moiety is a common feature in many biologically active compounds and pharmaceuticals. rsc.org Consequently, this compound could serve as a valuable chiral building block for the synthesis of novel drug candidates. Its structural similarity to diphenyl-containing compounds used in muscarinic receptor antagonists suggests potential applications in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for introducing the Boc-protecting group to 2-amino-3,3-diphenyl-1-propanol?

The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP) under anhydrous conditions. Key steps include:

  • Dissolving the amine precursor in a dry solvent (e.g., dichloromethane or THF).
  • Slow addition of Boc anhydride at 0–5°C to minimize side reactions.
  • Purification via column chromatography or recrystallization to isolate the Boc-protected product .
  • Monitoring reaction progress using TLC or HPLC to ensure complete conversion .

Q. How can researchers ensure high purity of 2-(Boc-amino)-3,3-diphenyl-1-propanol during isolation?

  • Crystallization : Use solvent systems like ethyl acetate/hexane to exploit differences in solubility.
  • Chromatography : Employ silica gel chromatography with gradients of polar solvents (e.g., 10–30% ethyl acetate in hexane).
  • Analytical Verification : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities .

Q. What spectroscopic techniques are critical for characterizing the Boc-protected product?

  • NMR :
  • ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm), Boc-group tert-butyl protons (δ 1.4 ppm), and hydroxyl protons (broad signal near δ 1–5 ppm).
  • ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and tert-butyl carbons (δ ~28 ppm).
    • IR Spectroscopy : Detect Boc C=O stretch (~1680–1720 cm⁻¹) and alcohol O-H stretch (~3200–3600 cm⁻¹).
    • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced Research Questions

Q. How does stereochemistry at the propanol carbon influence the reactivity of this compound in chiral synthesis?

  • The R or S configuration at the chiral center affects enantioselective reactions. For example, the (R)-enantiomer may exhibit higher reactivity in asymmetric alkylation or hydrogenation due to steric hindrance from the diphenyl groups.
  • Computational studies (e.g., DFT calculations) can model transition states to predict stereochemical outcomes. Experimental validation via chiral HPLC or polarimetry is essential .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Acidic Conditions : Boc deprotection occurs rapidly below pH 3 (e.g., with TFA), releasing the free amine.
  • Basic Conditions : Stable at pH 7–9 but may undergo hydrolysis at higher pH (>10).
  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres to prevent oxidation .

Q. What mechanistic insights exist for the participation of this compound in C–N bond-forming reactions?

  • The hydroxyl group can act as a nucleophile in Mitsunobu reactions (e.g., with DIAD and triphenylphosphine) to form ethers or esters.
  • In reductive amination, the Boc-protected amine can react with aldehydes/ketones in the presence of NaBH₃CN, followed by Boc deprotection to yield secondary amines. Kinetic studies using in situ IR or NMR monitor intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.